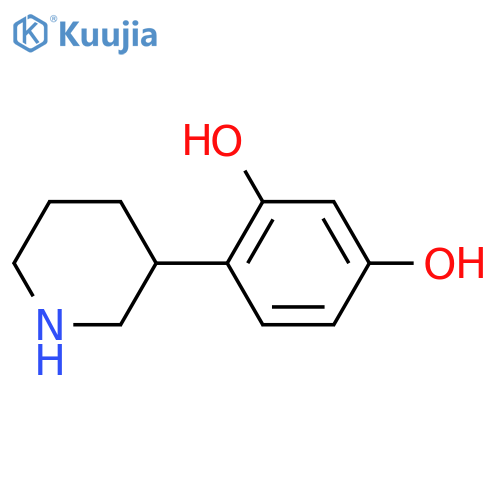Cas no 1260741-14-7 (4-(piperidin-3-yl)benzene-1,3-diol)

1260741-14-7 structure
商品名:4-(piperidin-3-yl)benzene-1,3-diol
4-(piperidin-3-yl)benzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 4-(piperidin-3-yl)benzene-1,3-diol
- EN300-1843853
- 1260741-14-7
-
- インチ: 1S/C11H15NO2/c13-9-3-4-10(11(14)6-9)8-2-1-5-12-7-8/h3-4,6,8,12-14H,1-2,5,7H2
- InChIKey: XSERJTBAXJOTGF-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1C1CNCCC1)O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 52.5Ų
4-(piperidin-3-yl)benzene-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843853-0.25g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1843853-5.0g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1843853-1g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1843853-10.0g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1843853-0.05g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1843853-2.5g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1843853-0.1g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1843853-1.0g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1843853-0.5g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1843853-10g |
4-(piperidin-3-yl)benzene-1,3-diol |
1260741-14-7 | 10g |
$6082.0 | 2023-09-19 |
4-(piperidin-3-yl)benzene-1,3-diol 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1260741-14-7 (4-(piperidin-3-yl)benzene-1,3-diol) 関連製品
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
